Valrubicin is a semisynthetic anthracycline derivative, primarily utilized in the treatment of bladder cancer, specifically for cases resistant to Bacillus Calmette-Guérin therapy. Marketed under the brand name Valstar, it is administered via direct infusion into the bladder. The compound is chemically classified as N-trifluoroacetyladriamycin-14-valerate and is recognized for its ability to interfere with nucleic acid metabolism, leading to significant chromosomal damage and cell cycle arrest in the G2 phase. Valrubicin's development stemmed from modifications of doxorubicin, aiming to enhance therapeutic effectiveness while reducing systemic toxicity associated with traditional administration routes .
Valrubicin belongs to the class of organic compounds known as anthracyclines, which are characterized by their tetracenequinone ring structure linked to a sugar moiety through a glycosidic bond. It is classified under several categories including antineoplastic agents and topoisomerase inhibitors . The compound's unique structure contributes to its mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II .
The synthesis of valrubicin primarily utilizes daunorubicin as a starting material. A detailed synthesis method involves several steps:
This method has been optimized for high purity and yield, making it suitable for industrial production.
Valrubicin has a complex molecular structure represented by the formula and a molecular weight of approximately 723.65 g/mol. Its structural features include:
The InChI key for valrubicin is ZOCKGBMQLCSHFP-KQRAQHLDSA-N, which provides a unique identifier for its chemical structure .
Valrubicin participates in various chemical reactions typical of anthracyclines:
These reactions are crucial for its antitumor activity.
The mechanism of action of valrubicin involves multiple pathways:
Valrubicin exhibits distinct physical and chemical properties:
These properties influence its formulation as an intravesical solution intended for bladder administration .
Valrubicin's primary application lies in oncology, specifically in treating bladder cancer that does not respond to standard therapies. Its unique delivery method allows for localized treatment with reduced systemic exposure compared to traditional intravenous chemotherapy methods. Ongoing research continues to explore additional applications of valrubicin in combination therapies and other malignancies due to its potent mechanism of action against rapidly dividing cells .
Valrubicin (N-trifluoroacetyladriamycin-14-valerate) is a semisynthetic anthracycline derived from doxorubicin, engineered to enhance lipophilicity and reduce systemic toxicity. The synthesis involves two critical structural modifications to the parent compound:
These alterations yield a molecule (C₃₄H₃₆F₃NO₁₃; molecular weight 723.65 g/mol) with distinct physicochemical properties. The trifluoroacetyl group introduces steric hindrance and electron-withdrawing effects, while the valerate side chain enhances lipid solubility >100-fold compared to doxorubicin [4]. This facilitates rapid cellular uptake in urothelial tissues but limits systemic absorption due to high molecular weight and protein binding (>99%) [6] [9].
Table 1: Key Functional Group Modifications in Valrubicin
Position | Modification | Chemical Group Introduced | Impact on Properties |
---|---|---|---|
Daunosamine C-3' | Trifluoroacetylation | –NHCOCF₃ | ↑ Metabolic stability; ↓ deamination |
Aglycone C-14 | Esterification | –OCOC₄H₉ | ↑ Lipophilicity; ↑ membrane permeability |
Anthracycline core | Unmodified | –OH, –C=O | DNA topoisomerase II binding retained |
The SAR of anthracyclines reveals that targeted modifications to doxorubicin's scaffold profoundly influence anticancer efficacy, cellular uptake, and toxicity profiles:
Table 2: Anthracycline SAR Comparison
Compound | C-13 Group | Sugar Modification | Cellular Target | Log P |
---|---|---|---|---|
Doxorubicin | -OH | -NH₂ | DNA intercalation | 0.5 |
Epirubicin | -OH (4'-epi) | -NH₂ | DNA intercalation | 0.8 |
Valrubicin | -OCOC₄H₉ | -NHCOCF₃ | Topoisomerase II inhibition | 2.8 |
Manufacturing valrubicin at scale confronts three primary hurdles: intermediate instability, purification complexity, and stringent purity requirements (>99% for pharmaceutical use) [5] [7].
Table 3: Industrial Production Solutions
Challenge | Solution | Impact |
---|---|---|
Acid-labile glycosidic bond | Cryogenic esterification (-20°C) | ↓ Hydrolysis to 7-deoxydoxorubicin aglycone |
Byproduct formation | CCC purification (4-coil system) | ↑ Yield to >95%; purity >99% |
Hygroscopicity | Lyophilization (tert-butanol/water) | Stable monohydrate form for storage |
The global valrubicin market (estimated at $300 million in 2023) prioritizes >99% purity grades, driving innovations in continuous-flow synthesis and CCC purification to meet clinical demand [7].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3